REACTION_CXSMILES
|
[NH2:1][C:2]1([CH2:8][C:9]([O:11]CC)=O)[CH2:5][S:4](=[O:7])(=[O:6])[CH2:3]1.CO.[NH3:16]>>[NH2:1][C:2]1([CH2:8][C:9]([NH2:16])=[O:11])[CH2:5][S:4](=[O:7])(=[O:6])[CH2:3]1
|
Name
|
|
Quantity
|
550 mg
|
Type
|
reactant
|
Smiles
|
NC1(CS(C1)(=O)=O)CC(=O)OCC
|
Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at 45° C. for 2 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction flask was sealed (size of the flask
|
Type
|
CUSTOM
|
Details
|
ammonia evaporation)
|
Type
|
CUSTOM
|
Details
|
Volatiles were removed in vacuo
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
NC1(CS(C1)(=O)=O)CC(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 523 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |